

Structure Elucidation of 4-(3-Nitropyridin-2-yl)morpholine: A Technical Overview

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Compound of Interest

Compound Name: **4-(3-Nitropyridin-2-yl)morpholine**

Cat. No.: **B187270**

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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound **4-(3-Nitropyridin-2-yl)morpholine**. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document outlines the most probable synthetic route and the analytical techniques essential for its full characterization. The synthesis is predicated on established principles of nucleophilic aromatic substitution. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, providing a foundational framework for the synthesis and analysis of this and structurally related compounds.

Introduction

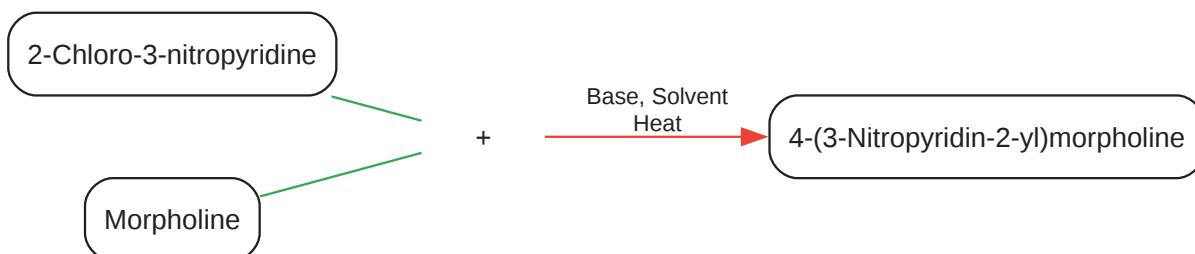
4-(3-Nitropyridin-2-yl)morpholine is a substituted nitropyridine derivative incorporating a morpholine moiety. Such compounds are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with both the nitropyridine and morpholine scaffolds. The electron-withdrawing nature of the nitro group on the pyridine ring makes the 2-position susceptible to nucleophilic attack, a key step in its synthesis. A thorough understanding of its structure is paramount for elucidating its chemical properties and potential biological activity.

Proposed Synthesis

The most logical and widely applicable method for the synthesis of **4-(3-Nitropyridin-2-yl)morpholine** is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable 2-halopyridine with morpholine.

Synthetic Pathway

The proposed reaction involves the displacement of a halide from 2-chloro-3-nitropyridine by the secondary amine of morpholine. The nitro group at the 3-position activates the pyridine ring towards nucleophilic attack at the 2-position.



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Caption: Proposed synthesis of **4-(3-Nitropyridin-2-yl)morpholine**.

Experimental Protocol (Hypothetical)

While a specific, detailed protocol for this exact compound is not readily available in the literature, a general procedure based on similar reactions is provided below. Researchers should optimize these conditions for the best results.

Materials:

- 2-chloro-3-nitropyridine
- Morpholine
- Potassium carbonate (or another suitable base)
- Dimethylformamide (DMF) or other polar aprotic solvent

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
- Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Structural Elucidation Data (Anticipated)

The following tables summarize the expected quantitative data from various analytical techniques required for the complete structure elucidation of **4-(3-Nitropyridin-2-yl)morpholine**.

Physical and Chemical Properties (Predicted)

Property	Predicted Value
Molecular Formula	C9H11N3O3
Molecular Weight	209.20 g/mol
Appearance	Yellow solid
Melting Point	Not available
CAS Number	24255-27-4

Spectroscopic Data (Anticipated)

Table 1: Anticipated 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.4	dd	1H	Pyridine H-6
~8.2	dd	1H	Pyridine H-4
~7.1	t	1H	Pyridine H-5
~3.8	t	4H	Morpholine -CH2-O-
~3.4	t	4H	Morpholine -CH2-N-

Table 2: Anticipated 13C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ , ppm)	Assignment
~155	Pyridine C-2
~152	Pyridine C-6
~135	Pyridine C-4
~130	Pyridine C-3 (NO ₂ -bearing)
~120	Pyridine C-5
~66	Morpholine -CH ₂ -O-
~50	Morpholine -CH ₂ -N-

Table 3: Anticipated Mass Spectrometry Data (ESI+)

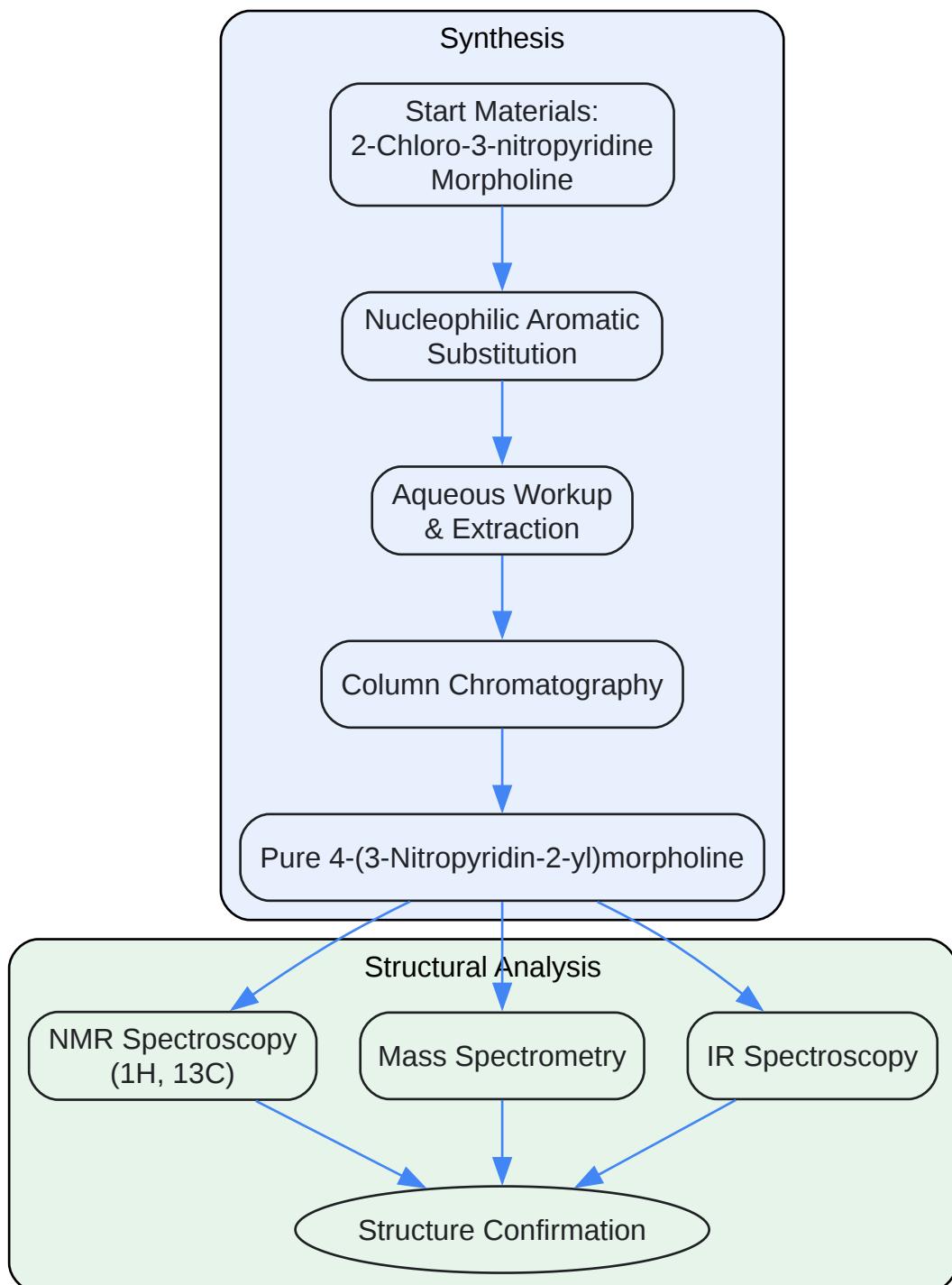
m/z	Assignment
~210.08	[M+H] ⁺
~232.06	[M+Na] ⁺

Table 4: Anticipated Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch
~1580, 1450	C=C and C=N stretching (pyridine)
~1520, 1350	Asymmetric & Symmetric NO ₂ stretch
~1250-1050	C-O-C stretch (morpholine)
~1115	C-N stretch (morpholine)

Experimental Workflows

The logical flow for the synthesis and characterization of **4-(3-Nitropyridin-2-yl)morpholine** is depicted below.



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Caption: Workflow for synthesis and structural analysis.

Conclusion

The structural elucidation of **4-(3-Nitropyridin-2-yl)morpholine** can be confidently achieved through a combination of a plausible synthetic route via nucleophilic aromatic substitution and comprehensive spectroscopic analysis. While specific experimental data is not currently available in the public domain, the protocols and anticipated data presented in this guide provide a robust framework for any researcher or scientist looking to synthesize and characterize this compound. The successful elucidation of its structure is the first critical step towards exploring its potential applications in drug discovery and materials science.

- To cite this document: BenchChem. [Structure Elucidation of 4-(3-Nitropyridin-2-yl)morpholine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187270#4-3-nitropyridin-2-yl-morpholine-structure-elucidation\]](https://www.benchchem.com/product/b187270#4-3-nitropyridin-2-yl-morpholine-structure-elucidation)

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